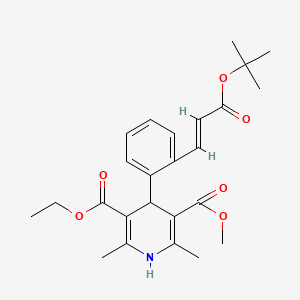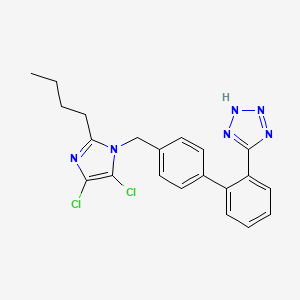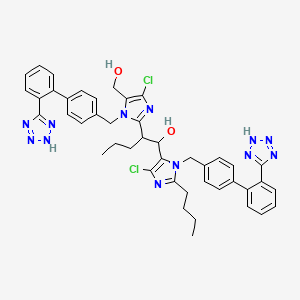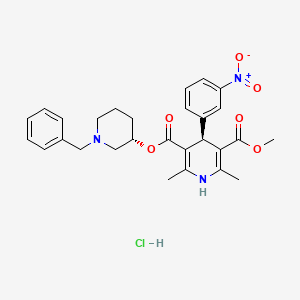![molecular formula C22H25NO6 B601052 (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid CAS No. 859498-34-3](/img/structure/B601052.png)
(4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid
Übersicht
Beschreibung
an impurity of cabazitaxel
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Formulations
Cabazitaxel Impurity 15 is utilized in the development of pharmaceutical formulations that are substantially free of polysorbates and polyethoxylated castor oil . These formulations include cabazitaxel as the active ingredient and may use solubilizers like glycofurol or ethanol. The absence of polysorbates and polyethoxylated castor oil can potentially reduce hypersensitivity reactions, making the drug safer for patients.
Reference Standard for Laboratory Tests
This compound serves as a reference standard for laboratory tests prescribed in the European Pharmacopoeia . It’s used to ensure the quality and consistency of pharmaceutical products containing cabazitaxel, which is crucial for maintaining high standards in medication production and distribution.
Nanoscale Drug Delivery Systems
Research has been conducted on using Cabazitaxel Impurity 15 in nanoscale, biocompatible, and amphiphilic prodrug formulations . These advanced drug delivery systems aim to improve the bioavailability and therapeutic efficacy of cabazitaxel, particularly in the treatment of hormone-refractory prostate cancer.
Wirkmechanismus
Target of Action
Cabazitaxel Impurity 15, also known as (4R,5S)-2-(4-Methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid, primarily targets microtubules in cells . Microtubules play a crucial role in maintaining cell structure, enabling transport within cells, and are particularly important in cell division .
Mode of Action
As a second-generation semisynthetic microtubule inhibitor, Cabazitaxel stabilizes microtubules and induces tumor cell death . It achieves this by preventing the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions . Additionally, Cabazitaxel has a low affinity for the P-glycoprotein (P-gp) efflux pump, allowing it to more readily penetrate the blood-brain barrier compared to other taxanes like paclitaxel and docetaxel .
Biochemical Pathways
Cabazitaxel exerts its cytotoxic effect through mitotic arrest at the metaphase-anaphase transition, leading ultimately to cell death . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
Cabazitaxel exhibits linear pharmacokinetics and has a terminal elimination half-life comparable with that of docetaxel . These findings support dosing as a single infusion in three-week treatment cycles . Dose-ranging studies have recommended doses of 20 or 25 mg/m^2 every three weeks .
Result of Action
The primary result of Cabazitaxel’s action is the induction of tumor cell death . It has shown antitumor activity in patients with advanced cancer and chemotherapy failure (including taxane failure) . Objective antitumor response rates of up to 24% and sustained tumor stabilizations have been observed .
Action Environment
The efficacy and safety of Cabazitaxel can be influenced by the patient’s hepatic function . In patients with mild or moderate hepatic impairment, the dose-limiting hematologic toxicity was neutropenia (including febrile neutropenia), usually controllable with colony-stimulating factor/granulocyte-colony stimulating factor support .
Eigenschaften
IUPAC Name |
(4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWUXLRSKRKFZ-YTYFACEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]([C@H](OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cabazitaxel Impurity 15 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





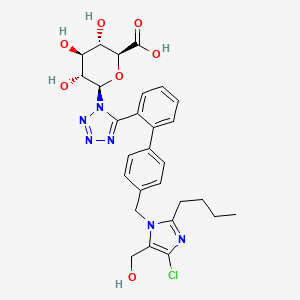
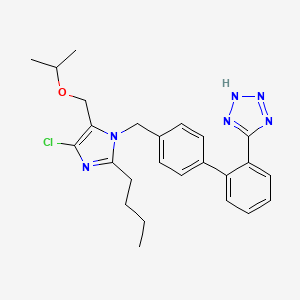
![3-butyl-1-chloro-8-[2-(2H-tetrazol-5-yl)phenyl]-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B600980.png)
